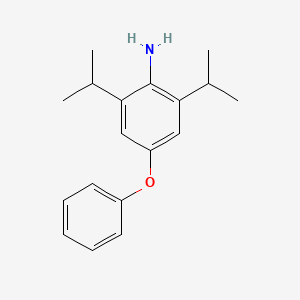
4-Phenoxy-2,6-diisopropyl aniline
Cat. No. B1589930
Key on ui cas rn:
80058-85-1
M. Wt: 269.4 g/mol
InChI Key: WRBGLNGTYOVAJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08304550B2
Procedure details


To 32.4 g (0.234 mol) K2CO3, 0.58 g (5.8 mmol) CuCl, 13.2 g (0.14 mol) phenol, and 30 g (0.117 mol) 4-bromo-2,6-di-iso-propylaniline 2 in a 250 mL three-necked bulb with argon inlet, reflux condenser and stopper 4.7 mL (58 mmol) 1-methylimidazole and 100 mL o-xylene were added under argon atmosphere. The mixture was stirred and heated to 140° C., until thin layer chromatography (eluent toluene) showed no residual starting material 4-bromo-2,6-di-iso-propylaniline (ca. 30 h). After cooling, water and diethyl ether were added, the organic phase was washed with 10% K2CO3 solution, water and brine and dried over Na2SO4. After evaporation of the solvents, an aliquot part of the dark oily material was filtered through a short silica gel plug with toluene as solvent to give, after removal of the solvent and drying in vacuum, a dark solid. The purity is determined to 95% by gc, The calculated yield is 99%



Name
CuCl
Quantity
0.58 g
Type
catalyst
Reaction Step One







Yield
99%
Identifiers


|
REACTION_CXSMILES
|
C([O-])([O-])=O.[K+].[K+].[C:7]1([OH:13])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.Br[C:15]1[CH:21]=[C:20]([CH:22]([CH3:24])[CH3:23])[C:18]([NH2:19])=[C:17]([CH:25]([CH3:27])[CH3:26])[CH:16]=1.CN1C=CN=C1>Cl[Cu].C(OCC)C.O.C1(C)C=CC=CC=1.CC1C=CC=CC=1C>[CH:22]([C:20]1[CH:21]=[C:15]([O:13][C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH:16]=[C:17]([CH:25]([CH3:27])[CH3:26])[C:18]=1[NH2:19])([CH3:24])[CH3:23] |f:0.1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
32.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
13.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)O
|
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(N)C(=C1)C(C)C)C(C)C
|
|
Name
|
CuCl
|
|
Quantity
|
0.58 g
|
|
Type
|
catalyst
|
|
Smiles
|
Cl[Cu]
|
Step Two
|
Name
|
|
|
Quantity
|
4.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN1C=NC=C1
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC=1C=CC=CC1C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(N)C(=C1)C(C)C)C(C)C
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic phase was washed with 10% K2CO3 solution, water and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After evaporation of the solvents
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
an aliquot part of the dark oily material was filtered through a short silica gel plug with toluene as solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after removal of the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
drying in vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(C)C1=C(N)C(=CC(=C1)OC1=CC=CC=C1)C(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 99% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
